molecular formula C18H12Cl2 B3031659 2,4-Dichloro-1-(4-phenylphenyl)benzene CAS No. 61576-83-8

2,4-Dichloro-1-(4-phenylphenyl)benzene

Cat. No.: B3031659
CAS No.: 61576-83-8
M. Wt: 299.2 g/mol
InChI Key: HYMJLPTYAPEAHL-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(4-phenylphenyl)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms and a biphenyl group attached to a benzene ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(4-phenylphenyl)benzene typically involves the chlorination of biphenyl compounds. One common method includes the reaction of biphenyl with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(4-phenylphenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of biphenyl derivatives with fewer chlorine atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

The major products formed from these reactions include various substituted biphenyls, quinones, and partially dechlorinated biphenyl derivatives.

Scientific Research Applications

2,4-Dichloro-1-(4-phenylphenyl)benzene has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(4-phenylphenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobenzene: A simpler chlorinated benzene derivative with two chlorine atoms on a single benzene ring.

    2,4-Dichlorobiphenyl: A biphenyl derivative with two chlorine atoms at the 2 and 4 positions.

    4-Phenylphenol: A biphenyl compound with a hydroxyl group instead of chlorine atoms.

Uniqueness

2,4-Dichloro-1-(4-phenylphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,4-dichloro-1-(4-phenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2/c19-16-10-11-17(18(20)12-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMJLPTYAPEAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977164
Record name 1~2~,1~4~-Dichloro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61576-83-8
Record name 2,4-Dichloro-1-(4-phenylphenyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061576838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1~2~,1~4~-Dichloro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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